molecular formula C9H19N B6264748 (2R)-1-cyclohexylpropan-2-amine CAS No. 52617-05-7

(2R)-1-cyclohexylpropan-2-amine

Cat. No. B6264748
CAS RN: 52617-05-7
M. Wt: 141.3
InChI Key:
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Description

(2R)-1-cyclohexylpropan-2-amine, also known as (2R)-1-cyclohexylpropan-2-amine or (2R)-1-cyclohexylpropan-2-amine hydrochloride, is an organic amine compound with a molecular formula of C7H17N. It is a chiral compound, meaning it has two different configurations, with the (2R) form being the most common. It is a colorless liquid at room temperature and is insoluble in water. (2R)-1-cyclohexylpropan-2-amine has a variety of uses in laboratory experiments, scientific research, and industrial applications.

Mechanism of Action

The mechanism of action of (2R)-1-cyclohexylpropan-2-amine is not well understood. However, it is believed to interact with various receptors in the body, including the serotonin, dopamine, and norepinephrine receptors. Additionally, it may act as an agonist or antagonist of various G-protein coupled receptors, depending on the particular receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2R)-1-cyclohexylpropan-2-amine are not well understood. However, it has been shown to have a variety of effects on cells and tissues, including the modulation of neurotransmitter release and receptor activation. Additionally, it may have anti-inflammatory, anticonvulsant, and analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using (2R)-1-cyclohexylpropan-2-amine in laboratory experiments are that it is relatively inexpensive and easy to synthesize. Additionally, it is a chiral compound, which makes it useful for the synthesis of chiral compounds. However, there are some limitations to using (2R)-1-cyclohexylpropan-2-amine in laboratory experiments. It is insoluble in water, which makes it difficult to use in aqueous solutions. Additionally, it is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for the use of (2R)-1-cyclohexylpropan-2-amine. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further studies could be conducted to investigate its potential as a reactant in the synthesis of novel compounds and materials. Lastly, its use as a starting material in the synthesis of chiral compounds could be further explored.

Synthesis Methods

(2R)-1-cyclohexylpropan-2-amine can be synthesized from cyclohexanone and ammonia in a three-step process. First, cyclohexanone is reacted with ammonia in the presence of a base catalyst, such as sodium hydroxide, to form the imine intermediate. Second, the imine is reduced to the amine using a reducing agent, such as sodium borohydride. Finally, the amine is isolated by distillation. The hydrochloride salt can then be obtained by reacting the amine with hydrochloric acid.

Scientific Research Applications

(2R)-1-cyclohexylpropan-2-amine has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of a variety of compounds, such as novel chiral amines and amides. It has also been used as a reactant in the synthesis of peptides, peptidomimetics, and other biologically active compounds. Additionally, (2R)-1-cyclohexylpropan-2-amine has been used in the synthesis of novel polymers and materials for use in drug delivery and other applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-1-cyclohexylpropan-2-amine involves the reduction of the corresponding ketone intermediate using a chiral reducing agent.", "Starting Materials": [ "Cyclohexanone", "2-propanol", "Sodium borohydride", "Chiral reducing agent" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with 2-propanol in the presence of a catalyst to form the corresponding alcohol intermediate.", "Step 2: The alcohol intermediate is then reacted with sodium borohydride to form the corresponding alcohol intermediate.", "Step 3: The chiral reducing agent is then added to the reaction mixture to reduce the ketone intermediate to the desired (2R)-1-cyclohexylpropan-2-amine product." ] }

CAS RN

52617-05-7

Product Name

(2R)-1-cyclohexylpropan-2-amine

Molecular Formula

C9H19N

Molecular Weight

141.3

Purity

95

Origin of Product

United States

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